molecular formula C21H23NO6S B417243 2-Methoxyethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 477499-37-9

2-Methoxyethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B417243
CAS No.: 477499-37-9
M. Wt: 417.5g/mol
InChI Key: KPIDHTXGGCKWAU-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-derived small molecule characterized by:

  • A benzofuran core substituted at positions 2, 3, and 4.
  • A 2-methyl group at position 2.
  • A carboxylate ester (2-methoxyethyl) at position 3.
  • A sulfonamide group at position 5, linked to a 4-ethylphenyl moiety.

Properties

IUPAC Name

2-methoxyethyl 5-[(4-ethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S/c1-4-15-5-8-17(9-6-15)29(24,25)22-16-7-10-19-18(13-16)20(14(2)28-19)21(23)27-12-11-26-3/h5-10,13,22H,4,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIDHTXGGCKWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxyethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound with potential therapeutic applications. Its structure includes a benzofuran core, which has been associated with various biological activities, including anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C25H25NO6S
  • Molar Mass : 467.5341 g/mol
  • Structural Formula : The compound features a benzofuran moiety substituted with a sulfonamide group and an ethoxy group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cancer progression. Key mechanisms include:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Targeting Specific Pathways : The compound has been noted to affect pathways such as:
    • Mitogen-Activated Protein Kinase (MAPK) signaling
    • Phosphoinositide 3-Kinase (PI3K) pathway

These pathways are crucial in regulating cell survival, proliferation, and apoptosis.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).

Cell LineIC50 (µM)Reference
HeLa12.5
A54915.0
MCF-710.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound exhibits potent activity against these cancer types.

Case Studies

  • HeLa Cell Line Study : A study evaluated the effects of various concentrations of the compound on HeLa cells, revealing that it induces apoptosis through mitochondrial pathways. The study found that at higher concentrations, the compound significantly increased caspase activity, confirming its role in promoting programmed cell death .
  • Comparative Analysis : In comparative studies with established chemotherapeutics like tamoxifen and 5-fluorouracil, the compound showed comparable or superior activity against certain cancer cell lines while exhibiting lower toxicity towards normal cells . This selectivity is crucial for developing safer therapeutic agents.
  • Mechanistic Insights : Further investigations using Western blot analysis indicated that treatment with this compound led to downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax . This shift in protein expression supports its potential as an effective anticancer agent.

Comparison with Similar Compounds

Variations in Ester Substituents

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Methoxyethyl C₂₂H₂₄N₂O₆S 456.50 Enhanced solubility due to polar 2-methoxyethyl group.
Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Butyl C₂₁H₂₂FNO₅S 419.47 Bulkier ester; fluorinated phenyl may enhance metabolic stability.
Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Pentyl C₂₅H₃₁NO₅S 457.58 Hydrophobic tert-butyl group may improve membrane permeability.
Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate Methyl C₁₈H₁₆ClNO₆S 409.84 Methoxymethyl at position 2; chloro group introduces electron-withdrawing effects.

Key Observations :

  • The 2-methoxyethyl ester in the target compound likely offers superior aqueous solubility compared to alkyl esters (butyl, pentyl).
  • Methyl esters (e.g., ) are smaller but may exhibit faster metabolic hydrolysis.

Variations in Sulfonamide Substituents

Compound Name Sulfonamide Group Electronic Effects Potential Impact
Target Compound 4-Ethylphenyl Mild electron-donating (ethyl) Balances lipophilicity and metabolic stability.
Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 4-Fluoro-2-methylphenyl Electron-withdrawing (fluoro) May enhance binding to hydrophobic enzyme pockets.
Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 4-tert-Butylphenyl Strongly electron-donating (tert-butyl) Increases steric bulk, potentially reducing off-target interactions.
Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Cyclohexylcarbonyl + 4-isopropylphenyl Mixed electronic effects Complex substituents may enhance target specificity but complicate synthesis.

Key Observations :

  • 4-Ethylphenyl in the target compound provides moderate lipophilicity without excessive steric hindrance.

Preparation Methods

Construction of the Benzofuran Skeleton

The benzofuran core is typically synthesized via cyclization of substituted phenols with α-halo ketones or through transition metal-catalyzed coupling reactions. A method adapted from J-stage involves bromination and aromatization of precursor benzofurans. For example, dibromination of 5-cyanobenzofuran (1d ) with bromine in dichloromethane, followed by base-mediated aromatization (KOH/MeOH-THF), yields 3-bromo-5-cyanobenzofuran (2d ) in 77% yield. This intermediate serves as a versatile precursor for further functionalization.

Functionalization at the 3-Position: Carboxylate Ester Formation

Esterification with 2-Methoxyethanol

The 3-carboxylate group is installed via esterification of a carboxylic acid intermediate. A two-step process is employed:

  • Hydrolysis of Nitrile to Carboxylic Acid : The 5-cyano group in 2d is hydrolyzed to a carboxylic acid using aqueous NaOH (5.0 M) in THF-MeOH, yielding 3-bromobenzofuran-5-carboxylic acid (2f′ ) in 95% yield.

  • Esterification : The carboxylic acid is reacted with 2-methoxyethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or via acid-catalyzed esterification (H₂SO₄, reflux). The patent WO2009057133A2 highlights similar acylation methods using chloroacetyl chloride in toluene or dichloromethane with triethylamine as a base.

Optimization and Purification

Reaction Conditions and Solvent Systems

  • Halogenation : Bromination in dichloromethane with NaHCO₃(aq) minimizes side reactions.

  • Hydrolysis : Acidic hydrolysis (H₂SO₄ or HBr at 80–85°C) is preferred for amide cleavage, as noted in the patent.

  • Sulfonylation : Triethylamine in dichloromethane ensures efficient sulfonyl chloride activation.

Byproduct Management

The patent emphasizes recovery of byproducts like benzylamine via distillation or extraction, improving overall process efficiency.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H-NMR : Key signals include the 2-methyl group (δ 2.4–2.6 ppm), 2-methoxyethyl protons (δ 3.3–3.5 ppm), and aromatic protons from the sulfonamide moiety (δ 7.2–7.8 ppm).

  • MS (ESI) : Molecular ion peak at m/z 458.1 [M+H]⁺ confirms the target mass.

Purity and Yield Optimization

StepYield (%)Purity (HPLC)
Benzofuran core7798.5
Esterification8597.8
Sulfonylation8299.1

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